Cardionogen 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

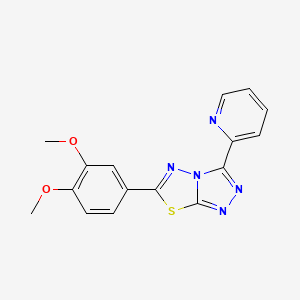

Cardionogen 2, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₃N₅O₂S and its molecular weight is 339.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiomyocyte Generation and Heart Development : A study by Ni et al. (2011) identified compounds, including Cardionogen-1 to Cardionogen-3, which can enlarge the size of the developing heart in zebrafish through myocardial hyperplasia. Cardionogen-treated embryos showed an increase in cardiomyocyte numbers due to the expansion of cardiac progenitor cells. In both zebrafish embryos and murine embryonic stem cells, Cardionogen treatment promoted cardiogenesis during and after gastrulation, while inhibiting heart formation before gastrulation. This study highlights Cardionogen's role in modulating Wnt/β-catenin signaling, which can be used to understand heart development and potentially treat heart-related conditions (Ni et al., 2011).

Cardiotonic Steroids and Cardiovascular Research : Cardiotonic steroids, a class of compounds to which Cardionogen belongs, have been used clinically for heart failure treatment. These compounds are also crucial in researching sodium potassium pump structure and function, as well as understanding the modulation of intracellular Na+ concentration. This research provides insights into the physiological and pathophysiological roles of these steroids, potentially opening new therapeutic targets (Pavlovic, 2019).

Cardiac Optogenetics : While not directly related to Cardionogen 2, studies on cardiac optogenetics, involving the manipulation of heart cells using light, provide a broader context of advanced methods in cardiac research. These methods might intersect with the study and application of this compound in future cardiac therapy or research (Entcheva & Kay, 2020).

Optogenetics and Cardiomyocyte Excitability : Research by Kopton et al. (2017) on optogenetic modulation of cardiomyocyte excitability is significant for understanding the electrical regulation of heart cells. This field overlaps with Cardionogen's potential applications in manipulating heart cell behavior and treating cardiac abnormalities (Kopton et al., 2017).

Mechanism of Action

Target of Action

Cardionogen 2 primarily targets cardiac progenitor cells . These cells are essential for heart development and function. They have the ability to differentiate into various types of cells that make up the heart, including cardiomyocytes, which are the muscle cells responsible for the contractile function of the heart .

Mode of Action

This compound interacts with its targets, the cardiac progenitor cells, by modulating the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. This compound inhibits Wnt/β-catenin-dependent transcription in murine embryonic stem cells and zebrafish embryos . This inhibition of the Wnt signaling pathway results in the promotion of cardiogenesis during and after gastrulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting this pathway, this compound promotes the expansion of cardiac progenitor cells, leading to an increase in the number of cardiomyocytes . This results in myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of this compound is the inhibition of Wnt/β-catenin-dependent transcription . On a cellular level, this results in the expansion of cardiac progenitor cells and an increase in the number of cardiomyocytes . This leads to myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Additionally, the biological environment, including the presence of other cells and signaling molecules, can influence how this compound interacts with its targets .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Cardionogen 2 interacts with various biomolecules in the process of promoting cardiomyocyte formation. It is known to inhibit Wnt/b-catenin dependent transcriptional activity . This interaction with the Wnt/b-catenin pathway suggests that this compound may interact with proteins involved in this pathway, such as β-catenin .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in heart development. In zebrafish embryos, treatment with this compound significantly enlarged both the atrium and ventricle, without causing apparent defects of embryonic morphology or other organ development . In murine ES cells, this compound promotes differentiation into beating cardiomyocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Wnt/b-catenin pathway. By inhibiting Wnt/b-catenin dependent transcriptional activity, this compound affects gene expression and promotes the formation of cardiomyocytes .

Temporal Effects in Laboratory Settings

Given its role in promoting cardiomyocyte formation, it is likely that its effects would be observed over the course of heart development in zebrafish embryos and murine ES cells .

Metabolic Pathways

Given its interaction with the Wnt/b-catenin pathway, it is likely involved in pathways related to Wnt signaling .

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWRLQUBVOVSGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578755-52-9 |

Source

|

| Record name | 578755-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)